3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride
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Overview
Description
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H11F3N2O·HCl. It is known for its unique structure, which includes a pyrrolidin-2-one core substituted with an amino group and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidin-2-one core with a trifluoromethylphenyl group using reagents such as trifluoromethylphenyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The pyrrolidin-2-one core provides structural stability and facilitates binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylphenyl group but lacks the pyrrolidin-2-one core.
3-Amino-1-phenylpyrrolidin-2-one: Similar structure but without the trifluoromethyl group.
Uniqueness
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is unique due to the combination of its trifluoromethylphenyl group and pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H12F3N2O·HCl
- Molecular Weight : 280.68 g/mol
- CAS Number : 2044712-54-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of several tyrosine kinases, which are crucial in regulating cell growth and division. This inhibition can be particularly relevant in cancer therapy, where aberrant kinase activity is often observed .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antibacterial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
Biological Activity Studies
Several studies have investigated the biological activities of this compound and related compounds:
Anticancer Activity
Research indicates that the compound may possess anticancer properties through its ability to inhibit specific kinases involved in tumor progression. For instance, a study demonstrated that structural analogs could effectively inhibit c-Abl and related kinases, which are implicated in various forms of leukemia .
Antimicrobial Effects
A series of pyrrole derivatives were evaluated for their antimicrobial efficacy. The compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus compared to controls like ciprofloxacin .
Case Studies
- Inhibition of Tyrosine Kinases : A study highlighted the potential use of this compound in inhibiting tyrosine kinases associated with neoplastic diseases. The compound's efficacy was evaluated in vitro, showing promising results against resistant cancer cell lines .
- Antibacterial Screening : Another study focused on the antibacterial properties of pyrrole-based compounds, where this compound was part of a larger screening process that identified several potent antibacterial agents against multi-drug resistant strains .
Research Findings Summary Table
Properties
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17;/h1-4,9H,5-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCNPBCBOWYLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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